molecular formula C4H6O5 B032558 Diglycolic acid CAS No. 110-99-6

Diglycolic acid

Cat. No.: B032558
CAS No.: 110-99-6
M. Wt: 134.09 g/mol
InChI Key: QEVGZEDELICMKH-UHFFFAOYSA-N
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Description

Diglycolic Acid is a known metabolite of Diethylene Glycol and acts as a nephrotoxic agent in human proximal renal tubule cells. It is also used in the synthesis of N-interlinked imipramines which show apoptotic activity against malignant cells as well as signs of combatting Burkitt’s lymphoma.
This compound is a toxic metabolite of diethylene glycol (DEG) responsible for DEG-induced proximal tubular necrosis.
This compound is a dicarboxylic acid.

Scientific Research Applications

  • Fluorescent Chromophore Development : A study by Narimani et al. (2022) detailed the synthesis of fluorescein diglycolic acid (Fl-DGA), which is selective for Ca2+ and discriminates against K+ and Mg2+. This makes it useful for the simultaneous determination of cationic plant macronutrients in precision agriculture (Narimani et al., 2022).

  • Collagen Production : Glycolic acid, related to this compound, has been shown to increase collagen production in human skin fibroblast cultures, which may explain its benefits for treating photoaging and wrinkles, according to Moy et al. (1996) (Moy et al., 1996).

  • Chemical Synthesis : The synthesis of this compound has high yield and recyclability, as per research by Yan-yan et al. (2012), making it significant in scientific research (Yan-yan et al., 2012).

  • Rare Earth Element Recovery : Ogata et al. (2015) found that adsorbents synthesized with this compound are useful for recovering rare earth elements, showing higher adsorption capacities for heavy rare earth metal ions (Ogata et al., 2015).

  • Metal Ion Sequestration : Field et al. (1975) demonstrated that this compound forms effective metal complexes with calcium, magnesium, zinc, or nickel ions, useful for metal ion sequestration (Field et al., 1975).

  • Electrochemical Sensing : Xu et al. (2012) showed that electrodes modified with this compound polymer are excellent for oxidizing acetaminophen, allowing for its highly sensitive and selective determination (Xu et al., 2012).

  • Skin Care Treatments : Glycolic acid peels, as explored by Moy et al. (1993), are used for treating wrinkles, photoaging, and other skin conditions, suitable for all skin types (Moy et al., 1993).

  • Chemical Intermediate : Sankar et al. (2009) found that glycolic acid, which can be produced from glycerol using supported gold and palladium nanoparticles, is used as a cleaning agent and chemical intermediate (Sankar et al., 2009).

  • Chromium Ion Detection : Zhang et al. (2019) developed highly sensitive and selective probes for detecting chromium ions in aqueous solutions using this compound-functionalized gold nanoparticles (Zhang et al., 2019).

  • Healthcare Applications : Research by Robinson et al. (2017) indicated that this compound, a metabolite of diethylene glycol, can cause acute kidney injury and other health issues in rats when administered at high doses, highlighting its importance in healthcare research (Robinson et al., 2017).

Mechanism of Action

Target of Action

Diglycolic acid (DGA) is a nephrotoxic by-product of diethylene glycol (DEG) metabolism . Its primary targets are the proximal tubule cells in the kidneys . These cells play a crucial role in the reabsorption of water and solutes from the glomerular filtrate, thereby maintaining body fluid homeostasis .

Mode of Action

DGA interacts with its targets, the proximal tubule cells, by inhibiting the activity of succinate dehydrogenase . This enzyme plays a key role in the citric acid cycle, a crucial metabolic pathway for energy production in cells . By inhibiting this enzyme, DGA disrupts the energy production process, leading to cell dysfunction .

Biochemical Pathways

The primary biochemical pathway affected by DGA is the citric acid cycle . The inhibition of succinate dehydrogenase by DGA disrupts this cycle, leading to a decrease in ATP production . This energy deficit results in cell dysfunction and can lead to cell death .

Pharmacokinetics

It is known that dga is a metabolite of deg, which is metabolized in the body to produce dga . The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DGA and their impact on its bioavailability are yet to be elucidated.

Result of Action

The primary result of DGA’s action is proximal tubular necrosis in the kidneys . This leads to marked vacuolization and edema of epithelial cells, which obstruct the lumen, reducing urine flow and consequently resulting in anuria and uremia . These changes can lead to acute kidney injury, a serious condition that can result in high morbidity and mortality .

Action Environment

The action of DGA can be influenced by various environmental factors. For instance, its solubility can affect its distribution and action in the body . DGA is readily water-soluble and crystallizes from water in monoclinic prisms as a white, odorless solid . At an air humidity of more than 72% and 25 °C, the monohydrate is formed . The commercial product is the anhydrous form as free-flowing flakes . These properties can influence the compound’s action, efficacy, and stability in different environments.

Safety and Hazards

Diglycolic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is moderately toxic by ingestion . It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

Diglycolic acid functionalized core-shell silica coated Fe3O4 nanomaterials have been utilized to remove Pb (II) and Cr (VI) ions from their aqueous media . This indicates potential future applications in environmental remediation.

Biochemical Analysis

Biochemical Properties

The main nephrotoxic by-product of DEG is diglycolic acid . It interacts with various enzymes, proteins, and other biomolecules in the body, leading to a series of biochemical reactions .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

2-(carboxymethoxy)acetic acid
Source PubChem
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InChI

InChI=1S/C4H6O5/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVGZEDELICMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4041575
Record name Diglycolic acid
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Molecular Weight

134.09 g/mol
Source PubChem
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name Diglycolic acid
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CAS No.

110-99-6
Record name Diglycolic acid
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Record name Diglycolic acid
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Record name Diglycolic acid
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Record name Acetic acid, 2,2'-oxybis-
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Record name Diglycolic acid
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Record name Oxydi(acetic acid)
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Record name DIGLYCOLIC ACID
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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